4-Methyl-1-(thiazol-2-yl)pentane-1,3-dione
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Overview
Description
4-Methyl-1-(thiazol-2-yl)pentane-1,3-dione is a heterocyclic organic compound that contains a thiazole ring Thiazole rings are known for their presence in various biologically active molecules and their significant role in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1-(thiazol-2-yl)pentane-1,3-dione typically involves the formation of the thiazole ring followed by the introduction of the pentane-1,3-dione moiety. One common method involves the cyclization of appropriate thioamide and α-haloketone precursors under acidic or basic conditions. The reaction conditions often include the use of solvents like ethanol or acetic acid and catalysts such as triethylamine .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters like temperature, pressure, and pH can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-1-(thiazol-2-yl)pentane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield thiazolidines .
Scientific Research Applications
4-Methyl-1-(thiazol-2-yl)pentane-1,3-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-Methyl-1-(thiazol-2-yl)pentane-1,3-dione involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s effects on cellular pathways can lead to various biological outcomes, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-methylthiazole: Shares the thiazole ring but differs in functional groups.
4-Methyl-2-thiazolylamine: Similar structure with an amine group instead of the pentane-1,3-dione moiety.
Uniqueness
4-Methyl-1-(thiazol-2-yl)pentane-1,3-dione is unique due to its specific combination of the thiazole ring and the pentane-1,3-dione moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C9H11NO2S |
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Molecular Weight |
197.26 g/mol |
IUPAC Name |
4-methyl-1-(1,3-thiazol-2-yl)pentane-1,3-dione |
InChI |
InChI=1S/C9H11NO2S/c1-6(2)7(11)5-8(12)9-10-3-4-13-9/h3-4,6H,5H2,1-2H3 |
InChI Key |
ZHRCPCCXVKQMIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)CC(=O)C1=NC=CS1 |
Origin of Product |
United States |
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